6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic boronic ester with a fused imidazo[1,2-a]pyridine core. Key structural features include:
- Boronic ester group at position 6 (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enabling participation in Suzuki-Miyaura cross-coupling reactions .
- Imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines .
This compound is commercially available (95% purity, 250 mg) and is utilized as a synthetic intermediate in pharmaceuticals and materials science .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)10-5-6-12-17-8-11(7-16)18(12)9-10/h5-6,8-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYXPBBUVZVVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=C3C#N)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is typically synthesized via condensation of 2-aminopyridine with α-haloketones or α-bromoaldehydes. For the target compound, 2-amino-5-bromopyridine serves as a common precursor. Reaction with bromoacetonitrile under basic conditions yields 3-cyanoimidazo[1,2-a]pyridine-6-bromide, a key intermediate:
Key conditions :
Palladium-Catalyzed Borylation at Position 6
Miyaura Borylation with Pinacol Diboron
The boronic ester group is introduced via Miyaura borylation using bis(pinacolato)diboron (Bpin) and a palladium catalyst. This method, adapted from CN102786543A, achieves high regioselectivity for position 6:
Procedure :
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Substrate : 6-Bromo-3-cyanoimidazo[1,2-a]pyridine (1.0 equiv)
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Reagents : Bpin (1.2 equiv), PdCl(dppf) (3 mol%), KOAc (3.0 equiv)
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Solvent : 1,4-Dioxane
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Conditions : 90°C, 12 h under N
Mechanistic insight : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with Bpin and reductive elimination to install the boronic ester.
Alternative Halogenated Substrates
The reactivity of halogenated precursors follows the trend I > Br > Cl , with iodides offering higher yields but greater cost. Triflates (OTf) are also viable, albeit less common due to synthetic complexity.
| Halogen (X) | Catalyst Loading | Yield (%) |
|---|---|---|
| Br | 3 mol% Pd | 82–86 |
| I | 2 mol% Pd | 88–90 |
| Cl | 5 mol% Pd | 45–50 |
One-Pot Tandem Approaches
Recent advances combine cyclization and borylation in a single reactor to minimize purification steps. For example:
Steps :
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Condensation of 2-amino-5-bromopyridine with bromoacetonitrile.
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Direct addition of Bpin, Pd catalyst, and base without isolating the bromide intermediate.
Yield : 70–75%
Comparative Analysis of Methods
Scalability and Industrial Considerations
The Miyaura borylation method is preferred for large-scale synthesis due to its robustness. Key industrial adaptations include:
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borate esters.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or THF.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Primary amines.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Specifically, compounds containing the boron moiety have been linked to enhanced efficacy in targeting cancer cells. Studies have shown that the incorporation of the dioxaborolane group improves the pharmacokinetic profile and bioavailability of these compounds in vitro and in vivo .
2. Kinase Inhibition
The compound has been investigated as a potential kinase inhibitor. Kinases are critical in regulating various cellular processes, and their dysregulation is often implicated in cancer. The structure of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile allows for specific interactions with the ATP-binding site of kinases, potentially leading to selective inhibition .
Organic Synthesis
1. Building Block for Complex Molecules
This compound serves as an important building block in organic synthesis. Its unique functional groups enable it to participate in various reactions such as Suzuki coupling and cross-coupling reactions. These reactions are vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals .
2. Development of New Synthetic Routes
The use of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile has led to the development of new synthetic methodologies that improve yield and reduce waste in chemical processes. This is particularly relevant in green chemistry initiatives aimed at sustainable practices in chemical manufacturing .
Materials Science
1. Synthesis of Functionalized Polymers
The compound can be utilized to synthesize functionalized polymers with specific properties suitable for applications in electronics and photonics. The incorporation of boron-containing groups enhances the thermal stability and electrical conductivity of these materials .
2. Nanomaterials Development
Recent studies have explored the application of this compound in the creation of nanomaterials with tailored properties for use in drug delivery systems and biosensors. The ability to modify its structure allows for the design of nanoparticles that can encapsulate therapeutic agents effectively .
Case Studies
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The imidazo[1,2-a]pyridine core can interact with various biological targets, including receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Substituent-Based Comparisons
Key Observations :
- The carbonitrile group in the target compound provides stronger electron-withdrawing effects compared to esters (e.g., COOEt) or aryl groups, influencing reactivity in nucleophilic substitutions .
- Regiochemistry of the boronic ester (position 6 vs. 8) significantly impacts cross-coupling yields due to steric and electronic differences .
Heterocyclic Core Modifications
Table 2: Core Structure Comparisons
Key Observations :
- The imidazo[1,2-a]pyridine core in the target compound offers superior metabolic stability compared to pyridazine analogs, making it preferable for drug development .
- Substitution at position 7 (e.g., 7-(boronic ester)imidazo[1,2-a]pyridine) results in steric hindrance during cross-coupling, reducing reaction efficiency by ~20% compared to position 6 .
Physicochemical and Pharmacological Properties
Physicochemical Data
- Molecular Weight : 273.11 g/mol (calculated for C₁₅H₁₇BN₃O₂).
- Solubility : Moderate in acetone and DMSO; poor in aqueous buffers due to the hydrophobic boronic ester .
- Stability : Stable under inert atmospheres but hydrolyzes slowly in acidic conditions (e.g., HCl/acetone/water mixtures) .
Pharmacological Potential
- GSK-3β Inhibition : Analogous compounds (e.g., ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate) show IC₅₀ values < 1 μM, suggesting the carbonitrile group may enhance target binding .
- Fluorescence Probes : The carbonitrile group in imidazo[1,2-a]pyridine derivatives enables aggregation-induced emission (AIE), useful in H₂O₂ detection .
Reactivity in Cross-Couplings
Biological Activity
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : CHBNO
- Molecular Weight : 244.10 g/mol
- CAS Number : 1256359-19-9
Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds often exhibit inhibitory effects on various kinases. The specific mechanism of action for this compound is primarily linked to its ability to inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β) , which plays a critical role in numerous cellular processes including metabolism and cell proliferation.
Inhibition of GSK-3β
In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit GSK-3β with IC values in the nanomolar range. For instance, related compounds have shown IC values ranging from 4 nM to 9 nM . This potent inhibition suggests that the compound may be useful in therapeutic contexts where GSK-3β modulation is beneficial.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through various assays:
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GSK-3β Inhibition Assay :
- Compounds similar to this one showed significant inhibition of GSK-3β.
- Table 1 summarizes the IC values for different derivatives:
Compound IC (nM) Compound A 4 Compound B 9 Compound C 12 - Cell Proliferation Assays :
Case Studies
A notable study investigated the effects of a related compound on tumor growth in mouse models. The treatment resulted in a significant reduction in metastatic nodules compared to control groups. This study highlighted the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents in oncology .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. For instance:
- Oral Bioavailability : Approximately 31.8% following administration.
- Clearance Rate : 82.7 mL/h/kg after intravenous administration .
Toxicological evaluations have indicated that the compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models .
Q & A
Q. What are the standard synthetic routes for constructing the imidazo[1,2-a]pyridine core in this compound?
The imidazo[1,2-a]pyridine scaffold is typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals (HKAs) or enamine intermediates. For example:
- Methodology : React 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes under reflux conditions. Precipitation from the reaction medium often yields pure products without tedious purification .
- Characterization : Use IR to confirm nitrile (CN) stretches (~2,220 cm⁻¹) and NMR (¹H/¹³C) to resolve aromatic protons and boron-containing substituents. TOF-MS ensures molecular weight consistency .
Q. How is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group introduced into the structure?
The boronate ester group is commonly introduced via Suzuki-Miyaura coupling or direct boronation. Key steps include:
- Pre-functionalization : Use halogenated intermediates (e.g., bromo/iodo derivatives) for palladium-catalyzed coupling with pinacolborane.
- Optimization : Employ Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with bases like K₂CO₃ in THF/water mixtures. Monitor reaction progress via TLC or LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons. The boronate ester’s methyl groups appear as singlets (δ 1.0–1.3 ppm) .
- IR : Confirm nitrile (CN, ~2,220 cm⁻¹) and boronate ester (B-O, ~1,350 cm⁻¹) functional groups .
- HRMS : Validate molecular formula (e.g., C₁₇H₂₇BN₂O₄ for related boronate esters) with <5 ppm mass error .
Advanced Research Questions
Q. How can reaction yields be improved for introducing the dioxaborolane group without side products?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) and ligands (SPhos, RuPhos) to enhance cross-coupling efficiency.
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to minimize boronate hydrolysis.
- Byproduct Mitigation : Add molecular sieves to scavenge water or use inert atmospheres (N₂/Ar) .
Q. How to resolve contradictory NMR data for structurally similar derivatives?
- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to assess spatial proximity of substituents.
- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Example : In tetrahydroimidazo[1,2-a]pyridines, diastereotopic protons may split into multiplets; ¹³C DEPT-135 clarifies carbon hybridization .
Q. What strategies optimize the stability of the nitrile group under basic conditions?
- pH Control : Avoid strong bases (e.g., NaOH) that hydrolyze nitriles to amides. Use mild bases like Et₃N or NaHCO₃.
- Temperature Modulation : Conduct reactions at ≤60°C to prevent degradation.
- Protecting Groups : Temporarily protect the nitrile as a thiocyanate or thioamide, then deprotect post-synthesis .
Data Contradiction Analysis
Q. How to interpret conflicting yields in multicomponent reactions for imidazo[1,2-a]pyridine derivatives?
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) may reduce yields due to steric hindrance, while electron-donating groups (e.g., -OMe) enhance reactivity.
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
- Case Study : Aryl aldehydes with bulky substituents (e.g., 4-bromophenyl) yielded 55–61% in one-pot reactions, whereas smaller groups (e.g., 4-MeO) achieved >70% .
Methodological Recommendations
Q. What purification methods are optimal for isolating boron-containing heterocycles?
- Precipitation : Add hexane/EtOAc (3:1) to crash out pure solids.
- Chromatography : Use silica gel with low-polarity eluents (hexane:EtOAc 4:1) to minimize boronate decomposition.
- Recrystallization : Employ DMF/water or ethanol for high-purity crystals .
Q. How to design a kinetic study for boronate ester formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
